molecular formula C9H18N2 B13295711 N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine

N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine

Cat. No.: B13295711
M. Wt: 154.25 g/mol
InChI Key: SRINUJTZBNYZOQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine is a chemical compound that features a cyclopropylmethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine typically involves the reaction of cyclopropylmethylamine with 1-methylpyrrolidine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .

Scientific Research Applications

N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine is unique due to its specific combination of the cyclopropylmethyl group and the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H18N2/c1-11-5-4-9(7-11)10-6-8-2-3-8/h8-10H,2-7H2,1H3

InChI Key

SRINUJTZBNYZOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2CC2

Origin of Product

United States

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